REACTION_CXSMILES
|
[CH2:1]1[C:4]2([CH2:7][CH2:6][CH2:5]2)[CH2:3][C:2]1(C(O)=O)[C:8]([OH:10])=[O:9]>N1C=CC=CC=1>[CH2:1]1[C:4]2([CH2:7][CH2:6][CH2:5]2)[CH2:3][CH:2]1[C:8]([OH:10])=[O:9]
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Name
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|
Quantity
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1.737 g
|
Type
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reactant
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Smiles
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C1C(CC12CCC2)(C(=O)O)C(=O)O
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Name
|
|
Quantity
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20 mL
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Type
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solvent
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Smiles
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N1=CC=CC=C1
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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concentrated to dryness
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Type
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ADDITION
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Details
|
The residue was treated with 6M HCL
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Type
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EXTRACTION
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Details
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extracted with DCM (3×)
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Type
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DRY_WITH_MATERIAL
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Details
|
the combined organics were dried over Na2SO4
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Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
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Name
|
|
Type
|
product
|
Smiles
|
C1C(CC12CCC2)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.21 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 91.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |